

# Preliminary Studies on PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although the clinical development of PF-06815345 was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.[2] This guide summarizes the available preclinical and clinical data on PF-06815345, offering a technical resource for researchers in the field of cardiovascular drug discovery.

# Core Data Summary Preclinical Efficacy and Potency

The preclinical evaluation of **PF-06815345** demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.



| Parameter         | Value                         | Species/System                 | Source |
|-------------------|-------------------------------|--------------------------------|--------|
| IC50 (cell-free)  | 13.4 μΜ                       | N/A                            | [1]    |
| IC50 (cell-based) | >20 μM                        | N/A                            | [1]    |
| In Vivo Efficacy  | 72% reduction in plasma PCSK9 | Humanized PCSK9<br>mouse model | [1][3] |
| In Vivo Dose      | 500 mg/kg (single oral dose)  | Humanized PCSK9<br>mouse model | [1][3] |
| Time Point        | 4 hours post-dose             | Humanized PCSK9<br>mouse model | [1][3] |

### In Vitro Metabolic Stability

Preliminary in vitro studies assessed the metabolic stability of **PF-06815345** in human liver and intestinal cells.

| System            | Parameter                      | Value           | Source |
|-------------------|--------------------------------|-----------------|--------|
| Human Enterocytes | Intrinsic Clearance<br>(CLint) | <82.9 μL/min/mg | [1]    |
| Human Hepatocytes | Intrinsic Clearance<br>(CLint) | 97.6 μL/min/mg  | [1]    |

## Phase 1 Clinical Trial Design (NCT02654899)

A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of **PF-06815345** in healthy adult subjects. The trial was a randomized, double-blind, placebocontrolled, single escalating oral dose study.[2]



| Parameter                  | Description                                                                                                    | Source |
|----------------------------|----------------------------------------------------------------------------------------------------------------|--------|
| Study Population           | Healthy male and female<br>volunteers of non-childbearing<br>potential, aged 18-55 years                       | [2]    |
| Dosage                     | Single escalating oral doses                                                                                   | [2]    |
| Primary Outcome Measures   | Safety and tolerability,<br>assessed by adverse events,<br>vital signs, ECGs, and clinical<br>laboratory tests | [2]    |
| Secondary Outcome Measures | Pharmacokinetic parameters including AUC(0-inf) and Cmax                                                       | [2]    |

Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.

# Experimental Protocols In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06815345** against purified PCSK9 protein.

#### Methodology:

- Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.
- **PF-06815345** is added in a range of concentrations.
- The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.



- The percentage of inhibition at each concentration of PF-06815345 is calculated relative to a
  vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal doseresponse curve.

#### In Vivo Assessment in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of PF-06815345 in reducing plasma PCSK9 levels.

#### Methodology:

- Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.
- A single oral dose of **PF-06815345** (e.g., 500 mg/kg) or vehicle is administered to the mice.
- Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.
- Plasma is isolated from the blood samples by centrifugation.
- Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
- The percentage reduction in plasma PCSK9 levels in the PF-06815345-treated group is calculated compared to the vehicle-treated group.

#### **Phase 1 Clinical Trial Protocol (Planned)**

Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of **PF-06815345** in healthy volunteers.

#### Methodology:

- Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[2]
- Dosing: Subjects are randomized to receive a single oral dose of either **PF-06815345** at a specific dose level or a matching placebo. The study follows a dose-escalation design, where



the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.

- Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing.
- Bioanalysis: Plasma concentrations of **PF-06815345** are determined using a validated bioanalytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (Cmax) are calculated using non-compartmental analysis.

# Visualizations PCSK9 Signaling Pathway and LDL Receptor Degradation





Click to download full resolution via product page

Caption: PCSK9-mediated LDL receptor degradation pathway.

# **Experimental Workflow for In Vivo Mouse Study**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preliminary Studies on PF-06815345: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608931#preliminary-studies-on-pf-06815345]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com